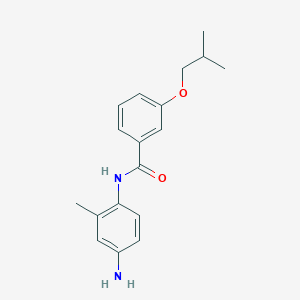
N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Polyimides
Research has focused on the synthesis and characterization of novel aromatic polyimides using diamines, including compounds structurally related to N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide. These studies have highlighted the solubility, thermal stability, and specific heat capacity of the resulting polymers, which are relevant for materials science applications (Butt et al., 2005).
Role in DNA Repair Mechanisms
Investigations into the role of poly(ADP-ribose) in DNA repair have utilized aminobenzamide inhibitors, closely related to the chemical structure of interest, to study regulatory mechanisms during repair processes. These studies offer insights into cellular responses to DNA damage and the potential therapeutic applications of these compounds in enhancing DNA repair capabilities (Cleaver et al., 1985).
Development of Biosensors
A high-sensitive biosensor using a modified carbon paste electrode incorporating N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs nanocomposite for the electrocatalytic determination of glutathione demonstrates the application of related compounds in electrochemical sensors. This research contributes to the development of analytical tools for detecting biologically significant molecules (Karimi-Maleh et al., 2014).
Anticonvulsant Activity Study
The evaluation of 4-aminobenzamides for anticonvulsant effects, including studies on N-alkyl amides, has shown potential therapeutic applications of these compounds. The research identifies specific derivatives with potent anticonvulsant activity, suggesting their potential use in treating seizure disorders (Clark et al., 1984).
Antiviral Activity Against Enterovirus 71
N-Phenylbenzamide derivatives, including compounds similar to N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide, have been synthesized and tested for their antiviral activity against Enterovirus 71 (EV 71). These studies provide a foundation for the development of new antiviral drugs based on N-phenylbenzamide derivatives (Ji et al., 2013).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)11-22-16-6-4-5-14(10-16)18(21)20-17-8-7-15(19)9-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLCVNRPMMJGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-3-isobutoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)
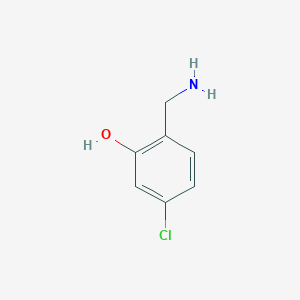
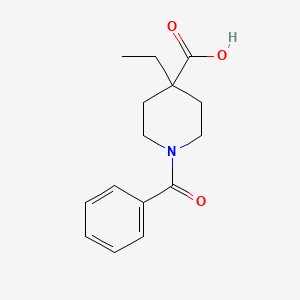
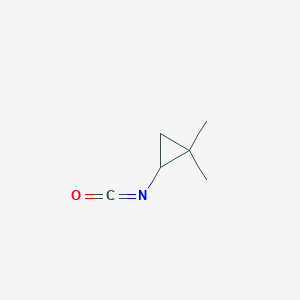

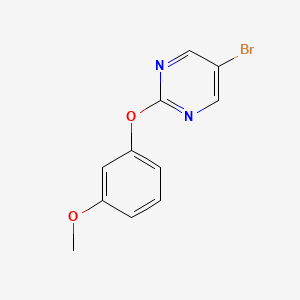
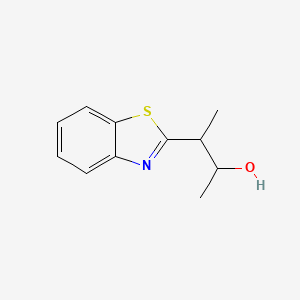
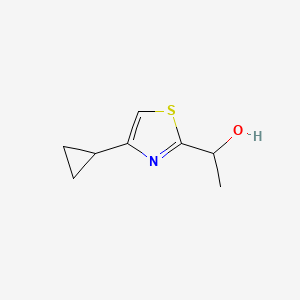
![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)
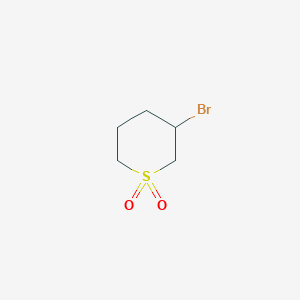
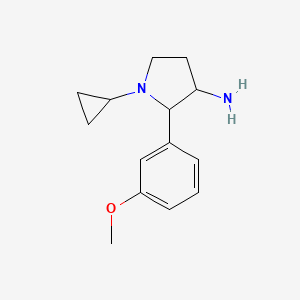

![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)
